2-Propanol, iron(3+) salt (9CI)
Description
Contextualization of Metal Alkoxides in Contemporary Chemistry
Metal alkoxides are a class of compounds characterized by a metal atom bonded to one or more alkyl groups through an oxygen atom. These compounds, with the general formula M(OR)n, are integral to modern chemistry due to their role as versatile precursors in the synthesis of a wide array of materials. Their utility stems from their solubility in organic solvents and their reactivity, which allows for the controlled formation of metal oxides.
The reactivity of metal alkoxides is a key feature, making them indispensable in processes like the sol-gel method. This technique allows for the creation of solid materials from a chemical solution, which after gelation and drying, can be converted to dense glasses or crystalline ceramics at relatively low temperatures. This control over the synthesis process at a molecular level enables the production of materials with tailored properties.
Significance of Iron(III) Species in Coordination Chemistry and Materials Science
Iron(III) species are of paramount importance in both coordination chemistry and materials science due to iron's abundance, low cost, and low toxicity. acs.org In coordination chemistry, the Fe(III) ion can adopt various coordination numbers and geometries, leading to a rich and diverse range of complexes with interesting magnetic and electronic properties. nih.gov
In the realm of materials science, iron(III) compounds are fundamental to the development of magnetic materials, catalysts, and pigments. mdpi.com Iron oxides, often synthesized from iron(III) precursors, are ubiquitous. For instance, maghemite (γ-Fe2O3) and hematite (B75146) (α-Fe2O3) are crucial in applications ranging from data storage to environmental remediation. mdpi.com The ability to synthesize nanostructured iron oxides with controlled size and morphology, often using iron(III) alkoxides, is a significant area of research.
Scope and Research Trajectories of Iron(III) Isopropoxide
Research on iron(III) isopropoxide is primarily focused on its application as a precursor for the synthesis of iron-containing materials. A major trajectory involves its use in the production of iron oxide nanoparticles. thermofisher.commidlandsci.com The thermal decomposition of iron(III) isopropoxide, often in the presence of surfactants and solvents, allows for precise control over the size, shape, and crystal phase of the resulting nanoparticles. These nanoparticles have applications in fields such as magnetic resonance imaging (MRI) as contrast agents, in data storage, and as catalysts. thermofisher.commidlandsci.comfishersci.com
Another significant research avenue is its use in catalysis. Iron(III) isopropoxide can act as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. thermofisher.commidlandsci.comfishersci.com Its ability to facilitate these transformations under mild conditions makes it an attractive alternative to more expensive and toxic catalysts.
Recent studies have also explored the use of iron(III) isopropoxide in the formation of thin films and coatings through techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). americanelements.com These methods are crucial for the fabrication of electronic and optical devices.
Overview of Key Academic Disciplines Engaging with Iron(III) Isopropoxide Research
The study of iron(III) isopropoxide is inherently interdisciplinary, drawing interest from several key academic fields:
Inorganic Chemistry: Focuses on the synthesis, structure, and reactivity of iron(III) isopropoxide and other metal alkoxides.
Materials Science and Engineering: Utilizes iron(III) isopropoxide as a precursor to develop novel materials with specific magnetic, electronic, and catalytic properties. thermofisher.commidlandsci.com
Nanoscience and Nanotechnology: Explores the synthesis of iron oxide nanoparticles with controlled dimensions and functionalities for various technological applications. americanelements.com
Catalysis: Investigates the catalytic activity of iron(III) isopropoxide in a range of organic transformations, aiming to develop more efficient and sustainable chemical processes. thermofisher.commidlandsci.comfishersci.com
Physical Chemistry: Studies the kinetics and mechanisms of the decomposition of iron(III) isopropoxide and the formation of iron oxide materials.
The collaborative efforts across these disciplines continue to unveil new applications and a deeper understanding of this versatile iron compound.
Chemical Properties and Synthesis
Iron(III) isopropoxide is a solid mass that is sensitive to moisture and hydrolyzes in water. midlandsci.comchemicalbook.com It is often supplied ampouled under argon to prevent decomposition. midlandsci.comfishersci.com
Table 1: Physical and Chemical Properties of Iron(III) Isopropoxide
| Property | Value |
|---|---|
| Molecular Formula | C9H21FeO3 midlandsci.commendelchemicals.com |
| Molecular Weight | 233.11 g/mol midlandsci.commendelchemicals.com |
| Appearance | Solid mass midlandsci.com |
| Solubility | Decomposes in water midlandsci.comchemicalbook.com |
| CAS Number | 14995-22-3 midlandsci.com |
The synthesis of iron(III) isopropoxide can be achieved through several methods. One common approach involves the reaction of iron(III) chloride with sodium isopropoxide. Another method is through alcohol exchange, where iron(III) ethoxide is reacted with an excess of isopropyl alcohol. google.com The ethyl alcohol is then removed by azeotropic distillation with a solvent like benzene. google.com
Structure and Bonding
The structure of iron(III) isopropoxide in the solid state is complex and can exist as oligomeric species. The iron(III) centers are typically coordinated to isopropoxide ligands through the oxygen atoms. The bonding between the iron(III) ion, a metal, and the oxygen from the isopropoxide group, a non-metal, is considered ionic. geeksforgeeks.orgyoutube.com The significant difference in electronegativity between iron and oxygen leads to the transfer of electrons, forming an ionic bond. youtube.com
Table 2: Identifiers for Iron(III) Isopropoxide
| Identifier | Value |
|---|---|
| IUPAC Name | iron(3+);propan-2-olate fishersci.comamericanelements.com |
| InChI | InChI=1S/3C3H7O.Fe/c31-3(2)4;/h33H,1-2H3;/q3*-1;+3 americanelements.com |
| InChIKey | QUHDSMAREWXWFM-UHFFFAOYSA-N fishersci.comamericanelements.com |
| SMILES | CC(C)[O-].CC(C)[O-].CC(C)[O-].[Fe+3] fishersci.comamericanelements.com |
Applications in Catalysis and Materials Science
Iron(III) isopropoxide is a versatile precursor for the synthesis of various iron-based materials and serves as a catalyst in several organic reactions.
Precursor for Iron Oxide Nanomaterials
A primary application of iron(III) isopropoxide is in the synthesis of iron oxide nanoparticles. thermofisher.commidlandsci.com By controlling the reaction conditions during its decomposition, such as temperature, solvent, and the presence of surfactants, it is possible to produce nanoparticles with specific sizes, shapes, and magnetic properties. These materials are of great interest for applications in magnetic data storage, biomedical imaging, and as catalysts.
Catalytic Applications
Iron(III) compounds, in general, are recognized for their catalytic activity in various organic transformations due to their Lewis acidic nature. acs.org While specific catalytic applications of iron(III) isopropoxide itself are a subject of ongoing research, related iron(III) species have been shown to be effective catalysts. For example, iron(III) tosylate, another iron(III) salt, has been successfully used as a catalyst in the Biginelli reaction for the synthesis of dihydropyrimidinones and in the acylation of alcohols and phenols. acs.org The low cost and low toxicity of iron make iron-based catalysts an attractive and environmentally friendly alternative to many traditional catalysts. acs.org
Thin Film Deposition
Iron(III) isopropoxide is also utilized in the deposition of iron oxide thin films. thermofisher.commidlandsci.comamericanelements.com Techniques such as chemical vapor deposition (CVD) and sol-gel processing employ this compound as a precursor to create uniform coatings on various substrates. These thin films have potential applications in electronic devices, sensors, and as protective layers.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
502497-80-5 |
|---|---|
Molecular Formula |
C3H8FeO |
Molecular Weight |
115.94 g/mol |
IUPAC Name |
iron;propan-2-ol |
InChI |
InChI=1S/C3H8O.Fe/c1-3(2)4;/h3-4H,1-2H3; |
InChI Key |
RGDXATQMQZIAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.[Fe] |
Origin of Product |
United States |
Structural Elucidation and Coordination Chemistry of Iron Iii Isopropoxide Complexes
Experimental Structural Characterization Techniques
A suite of experimental methods is employed to probe the intricate structural details of iron(III) isopropoxide and related complexes. These techniques provide complementary information regarding atomic connectivity, coordination geometry, and the electronic environment of the iron center.
While a single-crystal X-ray diffraction structure for simple, unsolvated iron(III) isopropoxide, Fe(OⁱPr)₃, is not readily found in the literature, studies on related iron(III) alkoxide complexes provide significant insight into its likely structural motifs. These complexes often exhibit variability in their nuclearity, forming dimers, trimers, or larger clusters. For example, many iron(III) alkoxides form dimeric structures of the type [Fe(OR)₂(μ-OR)]₂, where two iron centers are bridged by two alkoxide ligands. In such structures, the iron atoms are typically in a distorted tetrahedral or five-coordinate environment. The analysis of powder X-ray diffraction (PXRD) patterns can be used to identify the crystalline phases present in a bulk sample. researchgate.netresearchgate.net For instance, PXRD is routinely used to characterize iron oxide nanoparticles that can be synthesized from precursors like iron(III) isopropoxide. researchgate.net
Table 1: Representative Crystallographic Data for Iron Complexes
| Complex | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| Austenite (γ-Fe) | Cubic | Fm-3m | Face-centered cubic arrangement of iron atoms. cam.ac.uk |
| Ferrite (B1171679) (α-Fe) | Cubic | Im-3m | Body-centered cubic arrangement of iron atoms. cam.ac.uk |
| Hematite (B75146) (α-Fe₂O₃) | Trigonal | R-3c | Hexagonal lattice, often identified in iron oxide composites. researchgate.net |
| Maghemite (γ-Fe₂O₃) | Cubic | P4₁32 | Cubic structure related to magnetite, often found in nanoparticles. researchgate.net |
Spectroscopic techniques are invaluable for characterizing iron(III) isopropoxide, particularly for understanding its structure in solution or as an amorphous solid where X-ray crystallography is not applicable. thermofisher.comfishersci.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of diamagnetic compounds. However, the analysis of iron(III) isopropoxide is complicated by the paramagnetic nature of the high-spin Fe(III) center (a d⁵ ion). This paramagnetism leads to significant broadening and shifting of NMR signals for nuclei near the iron center, often rendering standard ¹H and ¹³C NMR spectra uninformative.
Despite these challenges, specialized NMR techniques can provide valuable data. ¹³C NMR spectroscopy, for example, can be used to investigate the interaction between ligands and a ferric center. nih.gov The absence of signals from ligand atoms directly bonded to the iron core, due to extreme paramagnetic broadening, can confirm the formation of a chelate. nih.gov Conversely, the observation of signals, albeit shifted, can indicate that the ligands are not directly coordinated but are in the vicinity of the paramagnetic center, experiencing what is known as the Evans effect. nih.gov This effect can be used to measure the magnetic susceptibility of the complex in solution, providing information about the electronic state of the iron center. nih.gov In complex systems like the protein ferritin, ¹³C-¹³C solution NOESY experiments have been used to trace the pathway of paramagnetic iron(III) species through the protein structure. nih.gov
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of iron(III) isopropoxide, IR spectra provide direct evidence of the isopropoxide ligands and their coordination to the iron center. acs.org The spectrum is characterized by several key absorption bands.
The most significant vibrations include the C-H stretching and bending modes of the isopropyl groups and, most importantly, the C-O and Fe-O stretching modes. The position of the C-O stretching frequency is particularly sensitive to coordination. In free isopropyl alcohol, this band appears around 1130-1140 cm⁻¹. When the isopropoxide group coordinates to a metal center like Fe(III), this band typically shifts to a lower frequency (e.g., 950-1050 cm⁻¹), indicating a weakening of the C-O bond. Furthermore, the appearance of new bands at lower frequencies (typically in the 400-600 cm⁻¹ range) can be assigned to the Fe-O stretching vibrations, confirming the formation of the metal alkoxide. acs.org
Table 2: Typical Infrared Absorption Frequencies for Iron(III) Isopropoxide
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| C-H Stretch | 2850 - 3000 | Confirms presence of isopropyl groups. |
| C-H Bend | 1350 - 1470 | Confirms presence of isopropyl groups. |
| C-O Stretch (Coordinated) | 950 - 1050 | Indicates coordination of the isopropoxide ligand to iron. |
| Fe-O Stretch | 400 - 600 | Direct evidence of the iron-oxygen bond. acs.org |
Mössbauer spectroscopy is a highly specific technique for studying iron-containing samples. It provides precise information about the oxidation state, spin state, and coordination environment of the iron nuclei. youtube.com For iron(III) isopropoxide, ⁵⁷Fe Mössbauer spectroscopy is the ideal tool to confirm that the iron is in the +3 oxidation state.
High-spin Fe(III) complexes typically exhibit characteristic isomer shift (δ) and quadrupole splitting (ΔE_Q) values. The isomer shift is sensitive to the s-electron density at the nucleus and thus reflects the oxidation and spin states. For high-spin Fe(III) in an octahedral or tetrahedral oxygen environment, as expected for iron(III) isopropoxide, the isomer shift (relative to α-Fe at room temperature) is typically in the range of +0.2 to +0.5 mm/s. researchgate.net The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient at the nucleus. While high-spin Fe(III) has a spherically symmetric electron distribution (d⁵), distortions from perfect cubic (octahedral or tetrahedral) symmetry in the ligand field will lead to a non-zero quadrupole splitting, providing information about the local geometry. youtube.com The presence of multiple doublets in a spectrum can indicate the existence of iron atoms in different coordination environments, such as terminal and bridging sites in an oligomeric structure. nih.gov
Table 3: Typical ⁵⁷Fe Mössbauer Parameters for High-Spin Fe(III) Complexes
| Parameter | Typical Value Range (mm/s) | Information Provided |
|---|---|---|
| Isomer Shift (δ) | +0.2 to +0.5 | Confirms Fe(III) oxidation state and high-spin configuration. researchgate.net |
| Quadrupole Splitting (ΔE_Q) | Variable (e.g., 0.5 - 1.5) | Indicates distortion from perfect cubic (octahedral/tetrahedral) symmetry. researchgate.net |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it highly suitable for studying the paramagnetic Fe(III) center. nih.gov The high-spin d⁵ configuration of Fe(III) (S=5/2) gives rise to characteristic EPR signals whose positions (g-values) are highly sensitive to the symmetry and nature of the coordination environment. fishersci.com
For Fe(III) complexes, EPR spectra can be complex, but two types of signals are particularly diagnostic. A signal near g ≈ 4.3 is characteristic of Fe(III) in a "rhombic" or low-symmetry environment, often seen for isolated iron centers in a distorted tetrahedral or octahedral geometry. researchgate.netnih.gov A signal around g ≈ 2.0 is typically associated with Fe(III) in environments of higher symmetry or, more commonly, with magnetically interacting iron centers, such as those in oxo-bridged dimers or larger clusters. researchgate.netresearchgate.net The presence and relative intensity of these signals can thus be used to probe the degree of aggregation of iron(III) isopropoxide in a given sample.
Table 4: Characteristic EPR Signals for High-Spin Fe(III) Centers
| g-value | Interpretation |
|---|---|
| ~ 4.3 | Fe(III) in a rhombic (low-symmetry) coordination environment. researchgate.netnih.gov |
| ~ 2.0 | Fe(III) in a higher-symmetry environment or magnetically coupled clusters. researchgate.netresearchgate.net |
Analysis of Oligomeric and Polymeric Forms
Iron(III) alkoxides, including isopropoxide, have a strong tendency to form oligomeric or polymeric structures in the solid state and in non-polar solvents. This behavior is driven by the desire of the iron centers to expand their coordination spheres.
The formation of dimeric and trimeric structures is a common feature in the coordination chemistry of iron(III) complexes. These structures are often bridged by oxo or alkoxo groups. For instance, dimeric iron(III) complexes can feature a planar [Fe₂(OH)₂]⁴⁺ core with bridging hydroxyl groups or a μ-oxo bridge. researchgate.net In some cases, the formation of a dimer is driven by weak, non-bonding interatomic distances between adjacent monomeric Fe(III) complexes. researchgate.net
Trinuclear oxo-centered iron(III) complexes, often with the formula [Fe₃(μ₃-O)(μ-L)₆(Solvent)₃]⁺ (where L is a bridging ligand), are also well-documented. nih.govresearchgate.net In these structures, three iron(III) ions are arranged in a triangular fashion around a central μ₃-oxo bridging oxygen atom. nih.gov The coordination sphere of each iron ion is typically completed by bridging ligands and solvent molecules, resulting in a distorted octahedral geometry. nih.gov
The high Lewis acidity of the Fe³⁺ ion strongly favors the formation of oxide-bridged clusters, leading to higher-nuclearity species. ufl.edumdpi.com This chemistry is relevant to understanding the formation of minerals like ferrihydrite and the iron storage protein ferritin. ufl.edumdpi.com The synthesis of these clusters often involves the reaction of iron(III) salts with alkoxides or carboxylic acids. tuwien.at
These clusters can range in size from relatively small, such as Fe₂, Fe₃, and Fe₄, up to very large structures like [Fe₁₈] and [Fe₂₂] complexes. ufl.edumdpi.com The core structures of these clusters are diverse and can be influenced by the nature of the ligands used in their synthesis. For example, the use of dimethylarsinate (B1200466) ligands in place of carboxylates has been shown to produce novel Fe₁₂ core structures. ufl.edu The bridging modes of the ligands play a crucial role in determining the final structure, with some ligands promoting the formation of loop-like or linear cluster arrangements. ufl.edu
Theoretical and Computational Structural Studies
Theoretical and computational methods are invaluable tools for understanding the complex structures and electronic properties of iron(III) isopropoxide and related complexes.
Density Functional Theory (DFT) Calculations for Structural Prediction and Conformation
Density Functional Theory (DFT) is widely employed to predict the geometric structures and conformational preferences of iron(III) complexes. nih.gov By performing geometry optimizations, researchers can determine the most stable arrangements of atoms in a molecule, including bond lengths and angles. frontiersin.org For complex systems like iron clusters, broken-symmetry DFT methods are often used to investigate the magnetic coupling between the iron centers. ufl.edunih.gov
DFT calculations can also be used to explore different structural isomers and protonation states of a complex, providing insights into its potential reactivity. nih.gov For example, DFT studies on diiron active sites in enzymes have helped to propose feasible detailed structures for various intermediate and active states. nih.gov
Table 1: Representative DFT Functionals for Iron Systems
| Functional | Type | Key Features |
|---|---|---|
| B3LYP | Hybrid | A widely used functional that often provides a good balance of accuracy and computational cost for transition metal complexes. nih.gov |
| OPBE | GGA | A gradient-corrected functional that has been shown to perform well for calculating Mössbauer parameters in iron complexes. nih.gov |
| OLYP | GGA | Another gradient-corrected functional used in studies of iron-containing systems. nih.gov |
Ligand Field Effects and Electronic Structure
The electronic structure of iron(III) complexes is significantly influenced by the nature of the surrounding ligands, an effect described by ligand field theory. The d⁵ electronic configuration of the high-spin Fe(III) ion results in no ligand field stabilization energy, which contributes to relatively fast ligand substitution rates. nih.gov
The ligands create a crystal field that splits the d-orbitals of the iron ion into different energy levels. The magnitude of this splitting determines the spin state of the complex (high-spin or low-spin). For iron(III) isopropoxide, which contains oxygen-donor ligands, a high-spin state (S = 5/2) is expected. rsc.org
The interaction between the ligands and the metal center also influences the redox potential of the complex. Electron-donating ligands increase the electron density at the iron(III) center, making it more difficult to reduce. mdpi.com Computational methods like DFT can be used to calculate properties related to the electronic structure, such as hyperfine parameters and exchange coupling constants, which can be compared with experimental data from techniques like Mössbauer and EPR spectroscopy to validate the theoretical models. ufl.edunih.gov
Table 2: Compound Names
| Compound Name | Synonym(s) |
|---|---|
| 2-Propanol, iron(3+) salt (9CI) | Iron(III) isopropoxide, Ferric isopropoxide, Iron triisopropoxide mendelchemicals.comfishersci.com |
| Iron(III) chloride | Ferric chloride figshare.com |
| Dimethylarsinic acid | Cacodylic acid |
| 8-hydroxyquinoline | Oxine |
| Acetonitrile | Methyl cyanide |
| Diethyl ether | Ether |
| Hexanes | |
| Iron(III) nitrate (B79036) | Ferric nitrate tuwien.at |
| Silver tetrafluoroborate | |
| Iron(III) oxide | Ferric oxide, Hematite researchgate.net |
| Ferrihydrite | |
| Goethite | α-FeO(OH) wikipedia.org |
Reactivity Mechanisms and Transformative Chemistry
Hydrolysis and Condensation Reactions in Sol-Gel Processing
Sol-gel synthesis is a versatile method for producing solid materials from small molecules. For iron(III) isopropoxide, this process involves its reaction with water (hydrolysis) followed by the linking of molecules to form a network (condensation). This ultimately leads to the formation of a sol (a colloidal suspension of solid particles in a liquid) which then evolves into a gel (a solid three-dimensional network).
Hydrolysis: Fe(OR)₃ + 3H₂O → Fe(OH)₃ + 3ROH
Condensation: 2Fe(OH)₃ → Fe₂O₃·nH₂O + (3-n)H₂O
These reactions are crucial in the formation of iron(III) oxide/hydroxide nanonetworks. researchgate.net
The molar ratio of water to the alkoxide precursor, in this case, iron(III) isopropoxide, is a critical parameter that significantly influences the hydrolysis and subsequent condensation rates. This ratio dictates the properties of the final material.
Varying the water-to-alkoxide ratio affects the specific surface area, degree of crystallization, and hydroxyl group coverage of the resulting material. researchgate.net For instance, in the sol-gel synthesis of titania, a lower water-to-alkoxide molar ratio resulted in spherical nanoparticles, while higher ratios led to the formation of bar-like shapes. researchgate.net A lower degree of hydrolysis was also found to lead to a higher surface area. researchgate.net While this specific study was on titania, the principles are generally applicable to other metal alkoxide systems, including iron(III) isopropoxide. The control of this ratio is essential for tailoring the morphology and properties of the synthesized iron oxide materials. researchgate.netresearchgate.net
In the sol-gel synthesis of iron(III) oxide materials from iron(III) salts, epoxides are often employed as proton scavenging agents. researchgate.netacs.org These agents, such as propylene (B89431) oxide, act by irreversibly scavenging protons, which in turn induces the hydrolysis and condensation of the Fe(III) species. researchgate.netacs.org This leads to the formation of an inorganic iron oxide framework. researchgate.netacs.org The use of epoxides provides a convenient method to control the rate of gel formation. acs.org
The mechanism involves the epoxide reacting with protons generated during the hydrolysis of the hydrated metal ions. researchgate.net This consumption of protons drives the equilibrium towards further hydrolysis and polycondensation, ultimately resulting in gelation. researchgate.net This method has been successfully extended to the preparation of other transition and main-group metal oxide materials. researchgate.netacs.org
Table 1: Effect of Epoxide/Fe(III) Ratio on Gel Formation
| Epoxide/Fe(III) Ratio | Gel Formation |
| Varied | Affects the rate of gel formation |
This table illustrates the qualitative relationship between the epoxide to iron(III) precursor ratio and the resulting gelation process, based on findings that show this ratio influences the reaction rate. acs.org
The kinetics of gelation and the morphology of the resulting iron oxide material are influenced by several factors, including the precursor salt, the solvent, and the concentration of reactants. acs.orgumd.edu The rate of gel formation can be conveniently controlled by adjusting these variables. acs.org For example, the gelation time is dependent on the precursor salt concentration and the temperature. umd.edu
The morphology of the iron oxide/hydroxide xerogels often consists of a "nanonetwork" assembly, with primary particles of around 5 nm in diameter aggregating into larger clusters. researchgate.net The ability to control the morphology and pore size is a key advantage of the sol-gel method. researchgate.net The use of different weak base gelation agents can also influence the final structure. researchgate.net
Alkoxide Transfer and Exchange Reactivity
Beyond sol-gel processing, iron(III) isopropoxide can participate in alkoxide transfer and ligand exchange reactions, which are fundamental aspects of its coordination chemistry.
Intermolecular alkoxide transfer can occur between metal centers. While specific studies on iron(III) isopropoxide are not prevalent in the provided results, the general principle of alkoxide exchange is a known reaction pathway for metal alkoxides.
Ligand substitution reactions involve the replacement of one or more ligands in a coordination complex with other ligands. In the context of iron(III) complexes, these reactions are well-documented. For instance, the aqua ligands in the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, can be substituted by other ligands such as chloride or thiocyanate (B1210189) ions. libretexts.orgchemguide.co.uk
The reaction of iron(III) ions with thiocyanate ions (SCN⁻) results in the formation of an intensely blood-red solution containing the [Fe(SCN)(H₂O)₅]²⁺ ion, which serves as a sensitive test for iron(III). libretexts.orgchemguide.co.uk The kinetics and mechanisms of such ligand substitution reactions can be complex, often proceeding through parallel reaction paths with composite pH dependencies. nih.gov The mechanism for some reactions is proposed to be a dissociative interchange, involving the formation of an intermediate complex where the new ligand is coordinated to only one metal center before bridging between two. nih.gov
Reactions with Carbon Dioxide: Metal Alkyl Carbonate Formation
The reaction of metal alkoxides with carbon dioxide (CO₂) is a known pathway for CO₂ fixation, often leading to the formation of metal alkyl carbonates. While direct studies on the reaction of 2-Propanol, iron(3+) salt (9CI) with CO₂ to form iron(III) isopropoxide carbonate are not extensively detailed in the provided search results, the reactivity of related iron(III) compounds provides significant insights.
For instance, iron(III) N,N-dialkylcarbamates have been successfully used as catalysts for the synthesis of cyclic carbonates from epoxides and CO₂ at room temperature and atmospheric pressure. nih.gov This process involves the dynamic trapping of carbon dioxide as a carbamato ligand. nih.gov This suggests a plausible mechanism where the iron(III) center can activate and incorporate CO₂. The general reaction for a metal alkoxide with CO₂ can be represented as:
M(OR)n + CO₂ → M(OR)n-1(O₂COR)
In the context of iron(III) isopropoxide, the isopropoxide ligand would react with CO₂ to form an isopropyl carbonate ligand bound to the iron center. The efficiency and stability of such a reaction would depend on factors like pressure, temperature, and the presence of co-catalysts or other ligands.
Thermal Decomposition Pathways and Products
The thermal decomposition of iron(III) alkoxides is a critical process, particularly in the synthesis of iron-based materials like iron oxides. The pathway of decomposition and the final products are highly dependent on the reaction atmosphere (e.g., inert, oxidizing, or reducing) and the structure of the parent compound.
Studies on the thermal decomposition of various iron(III) salts, such as formates and stearates, provide a model for understanding the breakdown of iron(III) isopropoxide. The decomposition of iron(III) formate (B1220265), for example, proceeds through competitive pathways involving formate anion decomposition and electron transfer from the formate to the Fe(III) center. researchgate.net This results in the formation of Fe(II) species and gaseous products like CO, CO₂, H₂, and H₂O. researchgate.net
The thermal decomposition of iron stearates is a common method for producing iron oxide nanoparticles. nih.gov The shape and composition of the resulting nanoparticles (e.g., cubic Fe₁₋ₓO@Fe₃₋ₓO₄ core-shell structures or nanoplates) are influenced by factors like the precursor structure, water content, and the surfactants used. nih.gov This method involves heating the iron precursor in a high-boiling point solvent with ligands. nih.gov
Similarly, the thermal decomposition of iron(III) isopropoxide is expected to proceed via the cleavage of the iron-oxygen and carbon-oxygen bonds within the isopropoxide ligand. This process typically leads to the formation of iron oxides, with the specific phase (e.g., magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), or hematite (B75146) (α-Fe₂O₃)) depending on the decomposition conditions. Other potential products include acetone, isopropanol (B130326), and various gaseous byproducts.
Table 1: Thermal Decomposition Products of Various Iron(III) Compounds
| Precursor Compound | Decomposition Conditions | Key Products | Reference |
|---|---|---|---|
| Iron(III) Formate | Heating | Fe(II) formate, CO, CO₂, H₂, H₂O, Iron Oxides | researchgate.net |
| Iron(III) Stearate | Heating in organic solvent with surfactants | Iron Oxide Nanoparticles (cubes, plates) | nih.gov |
| Iron(III) Phosphate (diamin) | Heating in inert atmosphere | FePO₄, Ammonia | mdpi.com |
Redox Chemistry of Iron(III) Alkoxide Complexes
The redox chemistry of iron is fundamental to its diverse roles in chemistry and biology, primarily involving the interconversion between the iron(II) (Fe²⁺) and iron(III) (Fe³⁺) oxidation states. flinnprep.com In iron(III) alkoxide complexes, the Fe³⁺ ion possesses a [Ar]3d⁵ electronic configuration. This half-filled d-orbital confers a degree of stability to the iron(III) state. flinnprep.com
The alkoxide ligand is considered a weak-field ligand, which typically results in high-spin iron(III) complexes. acs.org The nature of the ligands and the coordination environment around the iron center significantly influences the redox potential of the Fe³⁺/Fe²⁺ couple.
Studies on dibenzofuran-supported bis-alkoxide iron complexes have shown that these compounds exhibit high-spin electronic configurations. acs.org The addition of certain chemical agents can induce oxidation of the iron center. acs.org Furthermore, the nuclearity of these complexes (monomeric vs. dimeric) can be controlled by the addition of Lewis bases, which in turn affects their electronic and redox properties. acs.org
The reduction of Fe³⁺ to Fe²⁺ is a common process. youtube.com Conversely, the oxidation of Fe²⁺ to the more stable Fe³⁺ state can occur upon exposure to air. flinnprep.com In the context of iron(III) alkoxide complexes, their participation in redox reactions can be harnessed for catalytic processes. For instance, the controlled reduction of an iron(III) alkoxide could generate a more reactive Fe(II) species, while oxidation could lead to higher-valent iron species like Fe(IV), which are implicated as powerful oxidants in various chemical transformations. rsc.org The interaction of iron(III)-peroxo complexes with redox-inactive metal ions, for example, can facilitate the formation of a high-valent iron(IV)-oxo species through the cleavage of the peroxide O-O bond. rsc.org
Table 2: Overview of Redox Properties of Iron Complexes
| Iron Species/Complex | Redox Transition | Key Factors/Observations | Reference |
|---|---|---|---|
| General Iron | Fe³⁺ + e⁻ ↔ Fe²⁺ | The Fe³⁺ state ([Ar]3d⁵) is often more stable due to its half-filled d-orbital. | flinnprep.com |
| Dibenzofuran-supported bis-alkoxide iron complexes | Fe(III) oxidation | High-spin configuration due to weak-field alkoxide ligands; nuclearity influenced by Lewis bases. | acs.org |
| Iron(III)-peroxo complexes with redox-inactive metal ions | Fe(III) → Fe(IV) | The presence of a Lewis acidic metal ion promotes the formation of a high-valent iron(IV)-oxo species. | rsc.org |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Formula/Abbreviation |
|---|---|
| 2-Propanol, iron(3+) salt (9CI) / Iron(III) isopropoxide | Fe(OCH(CH₃)₂)₃ |
| Carbon Dioxide | CO₂ |
| Iron(III) N,N-dialkylcarbamates | Fe(O₂CNR₂)₃ |
| Cyclic Carbonates | - |
| Epoxides | - |
| Metal Alkyl Carbonate | M(OR)n-1(O₂COR) |
| Iron(III) Formate | Fe(HCOO)₃ |
| Iron(II) Formate | Fe(HCOO)₂ |
| Carbon Monoxide | CO |
| Hydrogen Gas | H₂ |
| Water | H₂O |
| Iron(III) Stearate | Fe(C₁₈H₃₅O₂)₃ |
| Iron Oxides (general) | FeₓOᵧ |
| Magnetite | Fe₃O₄ |
| Maghemite | γ-Fe₂O₃ |
| Hematite | α-Fe₂O₃ |
| Acetone | (CH₃)₂CO |
| Isopropanol | (CH₃)₂CHOH |
| Iron(III) Phosphate | FePO₄ |
| Ammonia | NH₃ |
| Iron(III) Nitrate (B79036) Hydrate | Fe(NO₃)₃·xH₂O |
| Nitrous trioxide | N₂O₃ |
| Oxygen | O₂ |
| Nitric Acid | HNO₃ |
| Iron(II) ion | Fe²⁺ |
| Iron(III) ion | Fe³⁺ |
| Iron(IV)-oxo species | [FeO]²⁺ |
Applications of Iron Iii Isopropoxide in Advanced Materials Science
Precursor for Metal Oxide Synthesis
Iron(III) isopropoxide is extensively employed in the sol-gel process, a wet-chemical technique used for the fabrication of materials from a chemical solution. This method allows for the creation of a wide range of materials with tailored properties.
Iron Oxide Nanostructures (e.g., Fe₂O₃, Fe₃O₄)
The synthesis of iron oxide nanostructures, such as hematite (B75146) (α-Fe₂O₃) and magnetite (Fe₃O₄), is a significant application of iron(III) isopropoxide. tandfonline.commdpi.com These nanoparticles are of great interest due to their unique magnetic and catalytic properties, finding use in data storage, biomedical applications, and environmental remediation. mdpi.combohrium.comnoahchemicals.com
The thermal decomposition of iron(III) isopropoxide in a controlled environment allows for the formation of iron oxide nanoparticles with specific sizes and phases. researchgate.net For instance, the sol-gel method can be utilized to produce α-Fe₂O₃ nanoparticles with sizes ranging from 22 to 56 nm. arxiv.org The size and phase of the resulting nanoparticles can be influenced by parameters such as the annealing temperature and the concentration of reactants. arxiv.org Similarly, Fe₃O₄ nanoparticles can be synthesized through methods like chemical co-precipitation, where iron salts are precipitated in an alkaline medium. bohrium.comyoutube.com The thermal decomposition of iron complexes is another effective method for producing uniform Fe₃O₄ nanoparticles. researchgate.netmdpi.com
Table 1: Synthesis Methods for Iron Oxide Nanoparticles
| Iron Oxide Phase | Synthesis Method | Precursor Example(s) | Typical Particle Size | Key Features |
|---|---|---|---|---|
| α-Fe₂O₃ (Hematite) | Sol-Gel | Iron(III) nitrate (B79036), Citric acid | 22-56 nm | Particle size controllable by annealing temperature and reactant concentration. arxiv.org |
| α-Fe₂O₃ (Hematite) | Co-precipitation | Iron(III) chloride hexahydrate | ~30 nm | Can form nanorods; calcination can lead to phase transformation. |
| Fe₃O₄ (Magnetite) | Chemical Co-precipitation | Iron(II) and Iron(III) salts | ~11 nm | A widely used method for biomedical applications. bohrium.commdpi.com |
| Fe₃O₄ (Magnetite) | Thermal Decomposition | Iron(III) acetylacetonate (B107027), Iron oleate (B1233923) | 4-30 nm | Produces high-quality, uniform nanoparticles. researchgate.netmdpi.com |
| γ-Fe₂O₃ (Maghemite) | Spray Pyrolysis | Iron(III) and Iron(II) salt solutions | Nanometer size | A continuous flow process can produce very small nanoparticles. bohrium.com |
Mixed Metal Oxides (e.g., Fe-Ti oxides)
Iron(III) isopropoxide is also a valuable precursor for creating mixed metal oxides, such as iron-titanium oxides. researchgate.netscite.ai These materials are significant for their potential applications in areas like photocatalysis and as magnetic materials. mdpi.comcetjournal.it By combining iron(III) isopropoxide with other metal alkoxides, such as titanium isopropoxide, it is possible to synthesize complex oxides with specific stoichiometric ratios. researchgate.netmdpi.com
For example, a heterometal alkoxide precursor, [FeCl{Ti₂(OPrⁱ)₉}], has been used to prepare Fe/Ti oxides. researchgate.netscite.ai The final product, containing both iron(III) and titanium(IV), can be influenced by the reaction conditions and thermal treatment, sometimes resulting in the reduction of iron(III) to iron(II) to form ilmenite (B1198559) (FeTiO₃) at high temperatures. researchgate.netscite.ai The addition of iron to titanium dioxide can narrow its band gap, enabling visible light absorption and enhancing its photocatalytic activity. mdpi.com
Hierarchically Porous Materials (Xerogels, Aerogels)
The sol-gel process utilizing iron(III) isopropoxide can be adapted to produce hierarchically porous materials like xerogels and aerogels. nih.govrsc.org These materials are characterized by their low density and high surface area, making them suitable for applications in catalysis, filtration, and as insulation materials. aerogel.org
The synthesis involves the gelation of a solution containing the iron precursor, followed by a drying process to remove the solvent. Supercritical drying is often used to produce aerogels, preserving the porous structure of the gel. The properties of the resulting porous material, such as pore size and surface area, can be tailored by controlling the synthesis conditions. rsc.orgaerogel.org For instance, iron-based xerogels with well-defined macroporous structures can be synthesized using an epoxide-mediated sol-gel process. researchgate.net Depending on the subsequent heat treatment conditions, these can be converted into various iron-based materials like α-Fe₂O₃, Fe₃O₄, or even metallic iron, while retaining the porous architecture. researchgate.net
Table 2: Properties of Iron Oxide Aerogels from Different Precursors
| Precursor Salt | Density | Surface Area | Pore Volume | Average Pore Diameter |
|---|---|---|---|---|
| Fe(NO₃)₃•9H₂O | 0.070 g cm⁻³ | 340 m² g⁻¹ | 1.25 cm³ g⁻¹ | 12 nm |
| FeCl₃•6H₂O | 0.070 g cm⁻³ | 390 m² g⁻¹ | 3.75 cm³ g⁻¹ | 23 nm |
Data sourced from experiments on iron oxide aerogel synthesis. aerogel.org
Thin Film Deposition Techniques
Iron(III) isopropoxide is a suitable precursor for thin film deposition techniques due to its volatility and clean decomposition. fishersci.comthermofisher.comfishersci.ie These techniques are essential for manufacturing electronic devices, optical coatings, and protective layers.
Chemical Vapor Deposition (CVD) Precursor
In Chemical Vapor Deposition (CVD), a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. nih.govnih.gov Iron(III) isopropoxide can be used as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) to deposit iron oxide thin films. capes.gov.br The properties of the deposited film, such as its crystal structure and thickness, can be controlled by adjusting the deposition temperature, pressure, and precursor flow rate. nih.govresearchgate.net For example, using an iron(III) β-diketonate precursor, conformal and dense γ- and α-Fe₂O₃ layers can be produced at 450 °C. researchgate.net
Atomic Layer Deposition (ALD) Precursor
Atomic Layer Deposition (ALD) is a more refined thin film deposition technique that allows for atomic-level control over film thickness and uniformity. nih.gov It involves sequential, self-limiting surface reactions. While metal halides and cyclopentadienyl (B1206354) compounds are common ALD precursors, metal alkoxides like iron(III) isopropoxide are also utilized. northwestern.edubeilstein-journals.orgosti.gov The use of metal alkoxides can offer advantages, such as providing an internal oxygen source, which can be beneficial for depositing oxide films on sensitive substrates. nih.gov ALD has been successfully used to deposit thin films of ZrO₂/Fe₂O₃, where the composition and properties of the films can be precisely controlled by varying the cycle ratios of the constituent oxides. beilstein-journals.org
Solution Deposition Methods (e.g., Spin Coating)
Solution deposition techniques are widely used for creating thin films of materials on substrates. Iron(III) isopropoxide is particularly amenable to these methods due to its solubility in solvents like isopropanol (B130326). fishersci.co.ukvwr.com
Spin coating is a prominent solution deposition method that involves depositing a liquid solution onto a spinning substrate to create a uniform thin film. ossila.com The high rotational speed of the substrate allows for the even distribution of the solution through centripetal force and surface tension, resulting in a film of consistent thickness, typically ranging from a few nanometers to a few micrometers. ossila.com
In this process, a solution containing iron(III) isopropoxide is cast onto a substrate. researchgate.net The rapid spinning of the substrate spreads the solution evenly. ossila.com The solvent subsequently evaporates, leaving behind a solid thin film. ossila.com For metal alkoxides like iron(III) isopropoxide, the compound can be hydrolyzed by ambient moisture, which aids in its transformation into an iron oxide film. researchgate.net The resulting films are often amorphous and may require a post-deposition heat treatment, or annealing, to achieve the desired crystalline phase, such as hematite (α-Fe₂O₃). researchgate.netresearchgate.net
The quality and thickness of the film are influenced by several parameters that can be precisely controlled.
Interactive Table: Key Parameters in Spin Coating of Iron(III) Isopropoxide Films
| Parameter | Description | Impact on Film Quality |
| Rotational Speed | The speed at which the substrate spins, typically measured in rotations per minute (rpm). navsontech.in | Higher speeds generally result in thinner films. The speed needs to be optimized to ensure complete coverage of the substrate. navsontech.in |
| Spin Time | The duration for which the substrate is spun. navsontech.in | A sufficient spin time, often around 30 seconds, is necessary to ensure the film is fully dry. ossila.com |
| Solution Viscosity | A measure of the solution's resistance to flow. navsontech.in | The viscosity affects the wetting and spreading of the solution on the substrate surface. It can be adjusted by changing the solvent or adding other chemicals. navsontech.in |
| Substrate Quality | The cleanliness and surface properties of the substrate. navsontech.in | A clean and defect-free substrate is crucial for good film adhesion and uniformity. navsontech.in |
Applications in Optical and Magnetic Recording Layers
Thin films derived from iron(III) isopropoxide, specifically iron(III) oxide (Fe₂O₃), have significant applications in optical and magnetic recording technologies. noahchemicals.com Iron(III) oxide is a key component in the manufacturing of magnetic tapes used for data and audio recording. noahchemicals.com In these applications, a magnetic medium is magnetized by an electromagnet to record information. noahchemicals.com The polarity transferred to the medium is retained, allowing for data storage. noahchemicals.com While cobalt alloys have become more common for high-density computer data storage, iron(III) oxide remains a prevalent magnetic particle for magnetic storage tapes. noahchemicals.com
Furthermore, iron oxide pigments, derived from processes that can utilize iron(III) isopropoxide as a precursor, are used in various coatings and finishes. noahchemicals.com The optical properties of iron oxide thin films are also of interest. For instance, doping titanium dioxide (TiO₂) coatings with iron ions, which can be sourced from precursors like iron(III) isopropoxide, can enhance their photocatalytic activity under visible light. mdpi.com The introduction of Fe³⁺ ions can narrow the band gap of TiO₂ and act as electron-hole traps, reducing recombination rates and improving light absorption. mdpi.com
Role in Nanomaterials Synthesis
Iron(III) isopropoxide is a valuable precursor in the synthesis of various iron-based nanomaterials, particularly iron oxide nanoparticles (IONPs). fishersci.comfishersci.cafishersci.de These nanoparticles have garnered significant interest due to their magnetic properties and have applications in diverse fields such as medicine, electronics, and environmental remediation. nih.govfrontiersin.org
The synthesis of IONPs often involves the chemical precipitation or co-precipitation of iron salts in a solution. youtube.comnih.govyoutube.com While various iron salts can be used, metal alkoxides like iron(III) isopropoxide offer a pathway to producing these nanoparticles. americanelements.com Green synthesis methods, which utilize plant extracts or microorganisms, are also gaining prominence for being environmentally benign. nih.govfrontiersin.org
Synthesis of Metal-Organic Nanoparticles
Metal-organic nanoparticles (MONPs) are a class of nanomaterials constructed from metal ions and organic ligands. Iron(III) isopropoxide can serve as the iron source in the synthesis of such nanoparticles. The synthesis often involves the reaction of the metal precursor with an organic linker in a controlled environment.
One common method for synthesizing iron oxide nanoparticles is through the co-precipitation of Fe²⁺ and Fe³⁺ ions from salt solutions by adding a base. nih.govyoutube.com The size, shape, and composition of the resulting nanoparticles are dependent on factors such as the type of salt used, the ratio of Fe²⁺ to Fe³⁺, pH, and ionic strength. nih.gov
Interfacing with Biopolymers (e.g., Lignin) for Hybrid Materials
The creation of hybrid materials by combining inorganic nanoparticles with organic biopolymers is an area of active research. nih.govmdpi.com These hybrids often exhibit enhanced properties derived from both the inorganic and organic components. nih.govmdpi.com Lignin, a readily available biopolymer, is a promising candidate for creating such hybrid materials due to its structural diversity and chemical reactivity. mdpi.com
These inorganic-organic hybrids can be used as functional fillers in polymer composites, potentially improving their physicochemical, thermal, or mechanical properties. nih.govmdpi.com
Advanced Research Topics and Future Directions in Iron Iii Isopropoxide Chemistry
Molecular Design and Engineering of Iron Alkoxide Precursors
The deliberate design and engineering of iron alkoxide precursors at the molecular level are pivotal for tailoring the properties of resulting materials. Researchers are actively exploring methods to create precursors with specific functionalities and architectures to control the outcome of material synthesis.
One approach involves the synthesis of mixed-linker iron(III)-based metal-organic frameworks (MOFs). rsc.orgresearchgate.net These frameworks can incorporate dicarboxylate and tricarboxylate linkers, and their stability and properties can be tuned by the choice of functional groups on these linkers. rsc.orgresearchgate.net For instance, the use of different linkers can influence the porosity and stability of the resulting MOF. rsc.org While this structure type is tolerant to variations in functional groups, it is less accommodating to changes in the size of the linkers themselves. rsc.org This precise tuning of the chemical environment within the pores of the MOF is a key area of investigation. rsc.orgresearchgate.net
The ability to design and modify these precursors is crucial for their application in various fields, including nano-materials, thin films, and catalysis. mendelchemicals.comthermofisher.com Iron(III) isopropoxide itself is a key component in these applications due to its role in forming iron-containing materials. mendelchemicals.comthermofisher.com
Spin Crossover Phenomena in Iron(III) Alkoxide Complexes
Iron(III) complexes are notable for exhibiting spin crossover (SCO) behavior, a phenomenon where the spin state of the central iron ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. researchgate.netnih.govscispace.com This property makes them promising candidates for applications in molecular electronics, data storage, and sensors. researchgate.netnih.gov
The spin crossover phenomenon was first observed in derivatives of iron(III). scispace.com The magnetic susceptibility of certain tris(N,N-dialkyl-dithiocarbamato)iron(III) compounds showed an unusual temperature dependence, which was later explained by the thermal equilibrium between two different magnetic isomers. scispace.com For octahedral iron(III) complexes, the low-spin state is a doublet (S=1/2), and the high-spin state is a sextet (S=5/2). scispace.com
The nature of the SCO can be influenced by the molecular structure and the intermolecular interactions within the crystal lattice. For example, some iron(III) complexes exhibit a gradual spin crossover, while others show an abrupt transition. researchgate.net The transition temperature can be shifted by modifying the electron-donating ability of the ligands. researchgate.net In some cases, multi-step transitions can occur due to the presence of inequivalent iron centers that undergo SCO at different temperatures. nih.gov
A fascinating aspect of SCO is the possibility of symmetry-breaking, where previously equivalent iron sites become inequivalent upon the spin transition. nih.gov This can lead to complex ordering of HS and LS states within the crystal. nih.gov The study of such phenomena is crucial for understanding and controlling the magnetic properties of these materials. researchgate.netrsc.org
Table 1: Spin Crossover Characteristics of Selected Iron(III) Complexes
| Complex | Transition Type | Transition Temperature (T1/2) | Hysteresis | Key Feature |
| [Fe(qsal-Br)2]OTs | Abrupt | T1/2↓ = 258 K, T1/2↑ = 260 K | Yes | Presence of 1D π–π chains. rsc.org |
| [Fe(qsal-I)2]OTs | Abrupt | T1/2 = 298 K | Not specified | Transition temperature increases from Br to I. rsc.org |
| [Fe(qsal-I)2]NO3·2MeOH | Abrupt with Symmetry-Breaking | 210 K | Not specified | Exhibits LIESST and reverse-LIESST. nih.gov |
| [Fe(qsal-I)2]NO3·2EtOH | Gradual | 250 K | No | Complete, single-step SCO. nih.gov |
Data sourced from references nih.govrsc.org. This table is for illustrative purposes and represents a selection of studied complexes.
Integration into Multifunctional Materials
The integration of iron(III) isopropoxide and its derivatives into multifunctional materials is a rapidly growing area of research. These materials combine the unique properties of the iron complexes with other components to create advanced systems with a wide range of applications.
One significant area is the development of multifunctional nanoplatforms for biomedical applications. mdpi.com Iron oxide nanoparticles (IONPs), which can be synthesized from precursors like iron(III) isopropoxide, are particularly promising due to their magnetic properties, biocompatibility, and low cost. mdpi.commdpi.com By integrating IONPs with other materials such as organic dyes, biomolecules (like DNA and antibodies), quantum dots, and polymers, researchers can create systems for dual-mode imaging, targeted drug delivery, and therapy. mdpi.com
Metal-organic frameworks (MOFs) are another class of materials where iron(III) complexes are being integrated. rsc.orgresearchgate.netnih.gov The modularity and tunable nature of MOFs allow for the creation of materials with tailored properties for applications in sensing, filtration, detoxification, and drug delivery. researchgate.netnih.gov The integration of MOFs into textiles is a particularly innovative approach to developing "smart" wearable technologies. nih.gov
Development of Novel Synthetic Routes for Enhanced Control
The development of new synthetic methods for preparing iron(III) isopropoxide and related materials is crucial for achieving greater control over their properties and for enabling their use in advanced applications. nih.govhilarispublisher.comrsc.org Researchers are exploring various strategies to synthesize these materials with specific morphologies, sizes, and compositions.
One common method for synthesizing iron oxide nanoparticles is the thermal decomposition of an iron oleate (B1233923) precursor, which can be prepared from iron(III) chloride. nih.gov By systematically studying the effects of reaction parameters such as the solvent, temperature, and ligand ratio, researchers can control the morphology of the resulting nanoparticles. nih.gov For example, using a bulky coordinating solvent can promote the growth of high-index faceted concave nanocubes, which have shown enhanced performance as T2 contrast agents in MRI. nih.gov
Other synthetic approaches include co-precipitation and hydrothermal methods. mdpi.commdpi.com The co-precipitation method, while common, may not be suitable for synthesizing pure anisotropic nanoparticles of certain iron oxides. mdpi.com Hydrolysis-based methods have also been used to prepare mesostructured lamellar iron(hydro)oxyhydroxide–surfactant composites in a controllable manner. rsc.org
The drive for novel synthetic routes is also prominent in medicinal chemistry, where transition-metal catalysis and photocatalysis are being used to construct complex molecular architectures with high efficiency and selectivity. hilarispublisher.com These advancements could also be applied to the synthesis of novel iron alkoxide precursors.
Computational and Mechanistic Studies for Reaction Pathways
Computational and mechanistic studies are essential for gaining a deeper understanding of the reaction pathways involved in the chemistry of iron(III) isopropoxide and its derivatives. nih.govnih.govrsc.org These studies, often employing techniques like Density Functional Theory (DFT) and quantum mechanics/molecular mechanics (QM/MM), provide insights that can guide the design of new catalysts and materials. nih.gov
For instance, in the study of monooxygenase enzymes containing diiron centers, computational methods have been used to understand how the protein environment perturbs the energetics of oxygenated intermediates. nih.gov By investigating the kinetics of the decay of these intermediates, researchers can elucidate the reaction mechanisms of substrate oxidation. nih.govnih.gov
In the context of catalysis, theoretical studies are crucial for understanding the mechanisms of key steps in reactions, such as the activation of electrophiles and the generation of selectivity. rsc.org These insights are invaluable for the design of new and improved catalytic systems.
Mechanistic studies also play a role in understanding the formation of iron oxide nanoparticles. For example, investigations into the co-precipitation method have revealed the complex reaction pathways and the nonmonotonic changes in the phase composition during synthesis. mdpi.com Such studies are critical for developing synthetic methods that yield materials with desired properties.
Q & A
What is the molecular formula and structural characterization of 2-Propanol, iron(3+) salt (9CI)?
Answer:
The molecular formula is C₉H₂₁FeO₃ , as identified by its CAS registry number (14995-22-3) . Structural characterization typically involves:
- FTIR spectroscopy to confirm the presence of isopropoxide ligands (C-O-Fe stretching vibrations at ~600–800 cm⁻¹).
- X-ray crystallography to resolve the coordination geometry (octahedral or tetrahedral) around the Fe³⁺ center.
- Elemental analysis to validate stoichiometry.
Discrepancies in coordination geometry reported in literature may arise from hydration states or solvent interactions during crystallization .
How is 2-Propanol, iron(3+) salt synthesized in laboratory settings?
Answer:
A common synthesis method involves reacting iron(III) chloride (FeCl₃) with excess 2-propanol under anhydrous conditions:
Dissolve FeCl₃ in dry 2-propanol under nitrogen atmosphere.
Reflux at 80–100°C for 12–24 hours to form the iron(III) isopropoxide complex.
Purify via vacuum distillation or recrystallization from non-polar solvents.
This method parallels the synthesis of aluminum isopropoxide, where dehydrating agents (e.g., molecular sieves) enhance yield .
What spectroscopic methods are used to confirm the coordination geometry of iron in this compound?
Answer:
Advanced spectroscopic techniques include:
- Mössbauer spectroscopy : Determines oxidation state (Fe³⁺) and ligand symmetry (quadrupole splitting parameters).
- EPR spectroscopy : Identifies paramagnetic Fe³⁺ centers and ligand-field effects.
- UV-Vis spectroscopy : Detects d-d transitions (e.g., absorption bands at 400–500 nm for octahedral complexes).
Contradictions in reported spectra may arise from: - Hydration levels altering ligand coordination.
- Solvent polarity affecting electronic transitions .
How does the presence of salts affect the phase behavior of 2-propanol solutions containing iron(III) complexes?
Answer:
Salts like LiCl or Na₂SO₄ induce phase separation in water/2-propanol systems by altering solubility via the salting-out effect :
Prepare ternary mixtures (water + 2-propanol + salt) at varying concentrations.
Analyze phase boundaries using gas chromatography (alcohol/water composition) and gravimetry (salt concentration).
Construct ternary phase diagrams to identify regions of liquid-liquid (LLE) or solid-liquid (SLE) equilibrium.
Lithium salts are particularly effective due to their high charge density, which disrupts hydrogen-bonding networks .
Are there contradictions in reported stability constants for iron(III) chelates with propanol derivatives?
Answer:
Yes, discrepancies arise from:
- Ionic strength variations : Higher ionic strength reduces activity coefficients, affecting apparent stability constants.
- Solvent systems : Aqueous vs. non-polar solvents alter ligand protonation and Fe³⁺ solvation.
To resolve contradictions: - Standardize experimental conditions (e.g., 0.1 M NaClO₄ for ionic strength control).
- Use potentiometric titrations with a Fe³⁺-selective electrode for direct measurement .
What are the solubility properties of 2-Propanol, iron(3+) salt in common organic solvents?
Answer:
The compound exhibits:
- High solubility in polar aprotic solvents (e.g., THF, DMF) due to ligand-solvent interactions.
- Moderate solubility in alcohols (ethanol, 2-propanol) but limited in hydrocarbons (hexane, toluene).
- Hydrolysis sensitivity : Reacts with water to form iron(III) hydroxide precipitates.
Comparative studies with aluminum isopropoxide suggest similar solubility trends, though Fe³⁺ complexes are more prone to hydrolysis .
What role does this compound play in catalytic applications, such as oxidation reactions?
Answer:
As a Lewis acid catalyst , Fe³⁺ isopropoxide facilitates:
- Epoxidation of alkenes : Activate peroxides (e.g., TBHP) via Fe³⁺-peroxo intermediates.
- Oxidative coupling reactions : Mediate C-C bond formation under mild conditions.
Recent studies on indium(III) isopropoxide as a precursor for oxide thin films suggest analogous applications for Fe³⁺ in material science (e.g., sol-gel synthesis of iron oxide nanoparticles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
